molecular formula C15H19N3 B15231872 5-(1-Aminoethyl)-N-benzyl-6-methylpyridin-2-amine

5-(1-Aminoethyl)-N-benzyl-6-methylpyridin-2-amine

Katalognummer: B15231872
Molekulargewicht: 241.33 g/mol
InChI-Schlüssel: BQMLXHYLBCUELG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Aminoethyl)-N-benzyl-6-methylpyridin-2-amine is a complex organic compound with a unique structure that includes a pyridine ring substituted with an aminoethyl group, a benzyl group, and a methyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminoethyl)-N-benzyl-6-methylpyridin-2-amine typically involves multi-step organic reactions One common method includes the alkylation of 6-methylpyridin-2-amine with benzyl chloride under basic conditions to introduce the benzyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Aminoethyl)-N-benzyl-6-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles, while reduction can produce secondary amines.

Wissenschaftliche Forschungsanwendungen

5-(1-Aminoethyl)-N-benzyl-6-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(1-Aminoethyl)-N-benzyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(1-Aminoethyl)-N-methylpyridin-2-amine: Lacks the benzyl group, which may reduce its binding affinity.

    5-(1-Aminoethyl)-N-benzylpyridin-2-amine: Lacks the methyl group, which may affect its steric interactions.

    6-Methylpyridin-2-amine: Lacks both the aminoethyl and benzyl groups, significantly altering its chemical properties.

Uniqueness

5-(1-Aminoethyl)-N-benzyl-6-methylpyridin-2-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the benzyl and aminoethyl groups enhances its potential as a versatile compound in various applications.

Eigenschaften

Molekularformel

C15H19N3

Molekulargewicht

241.33 g/mol

IUPAC-Name

5-(1-aminoethyl)-N-benzyl-6-methylpyridin-2-amine

InChI

InChI=1S/C15H19N3/c1-11(16)14-8-9-15(18-12(14)2)17-10-13-6-4-3-5-7-13/h3-9,11H,10,16H2,1-2H3,(H,17,18)

InChI-Schlüssel

BQMLXHYLBCUELG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)NCC2=CC=CC=C2)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.